molecular formula C20H27ClN2O4 B12413185 Itopride-d6 Hydrochloride

Itopride-d6 Hydrochloride

Cat. No.: B12413185
M. Wt: 400.9 g/mol
InChI Key: ZTOUXLLIPWWHSR-TXHXQZCNSA-N
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Description

Itopride-d6 Hydrochloride is a deuterated form of Itopride Hydrochloride, a prokinetic benzamide derivative. It is primarily used in the treatment of gastrointestinal disorders such as functional dyspepsia and gastroparesis. The compound works by inhibiting dopamine D2 receptors and acetylcholinesterase, leading to increased gastrointestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itopride-d6 Hydrochloride involves several steps:

    Reaction of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride: This reaction occurs in the presence of a weak inorganic base to form 4-(2-dimethylaminoethoxy)-benzaldehyde.

    Formation of 4-(2-dimethylaminoethoxy)-benzaldoxime hydrochloride: This is achieved by reacting the benzaldehyde derivative with hydroxylamine hydrochloride in an acidic environment.

    Reduction to 4-(2-dimethylaminoethoxy)-benzylamine: This step uses a reducing agent such as powdered zinc.

    Formation of Itopride: The benzylamine derivative reacts with veratric acid chloride in the presence of a tertiary amine.

    Salification: The final step involves salifying Itopride with hydrochloric acid to obtain Itopride Hydrochloride.

Industrial Production Methods

Industrial production of Itopride Hydrochloride typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Itopride-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Itopride-d6 Hydrochloride has several scientific research applications:

Mechanism of Action

Itopride-d6 Hydrochloride exerts its effects through two main mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Itopride-d6 Hydrochloride is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in a more pronounced effect on gastrointestinal motility compared to other similar compounds .

Properties

Molecular Formula

C20H27ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3;

InChI Key

ZTOUXLLIPWWHSR-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

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